Blasticiden-S laurylsulfonate
Description
Historical Discovery and Isolation from Streptomyces griseochromogenes
The discovery of Blasticidin S dates back to the 1950s, credited to Japanese researchers who were investigating potential antibiotics to combat rice blast fungus. wikipedia.org The compound was first isolated from the fermentation broth of the actinomycete bacterium Streptomyces griseochromogenes. medchemexpress.comthermofisher.comcaymanchem.com The isolation process involved several steps, including adsorption on activated carbon, elution, and subsequent purification techniques. nih.gov The discovery of Blasticidin S marked a significant advancement, as it was the first antibiotic utilized commercially in Eastern Asia to control rice blast. caymanchem.com
The biosynthesis of Blasticidin S is complex, involving three primary structural components: a cytosine base, an amino deoxyglucuronic acid, and N-methyl β-arginine. thermofisher.comadooq.com The genetic blueprint for this synthesis, the blasticidin S biosynthesis gene cluster (bls), has been cloned and sequenced from S. griseochromogenes. thermofisher.comadooq.com
Classification as a Peptidyl Nucleoside Antibiotic
Blasticidin S is classified as a peptidyl nucleoside antibiotic. wikipedia.orgmedchemexpress.comthermofisher.comcaymanchem.com Its chemical structure is analogous to a nucleoside, specifically resembling cytidine (B196190). wikipedia.org The molecule consists of a cytosine molecule linked to a ring derived from glucuronic acid, which is in turn connected to the peptide N-methyl β-arginine. wikipedia.org
This unique structure is central to its mechanism of action. Blasticidin S functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells. wikipedia.orgmedchemexpress.comwisentbioproducts.com It specifically targets the ribosome, the cellular machinery responsible for translating mRNA into protein. wikipedia.orgwisentbioproducts.com By binding to the P-site of the large ribosomal subunit, Blasticidin S interferes with peptide bond formation and the termination step of translation. wikipedia.orgnih.gov This action effectively halts the production of new proteins, leading to the inhibition of cell growth. wikipedia.orgwisentbioproducts.com
Broad-Spectrum Activity in Research Systems (e.g., bacteria, yeast, fungi, eukaryotic cells)
In research settings, Blasticidin S demonstrates a broad spectrum of activity, affecting a wide array of organisms. wikipedia.orgrpicorp.com This includes its efficacy against both Gram-positive and Gram-negative bacteria, yeast, fungi, and various eukaryotic cell lines. wikipedia.orgrpicorp.com Its potent antifungal properties were initially harnessed for agricultural purposes, particularly against the rice blast fungus, Piricularia oryzae. medchemexpress.com
The primary application of Blasticidin S in modern academic research is as a selective agent in cell culture. wikipedia.orgrpicorp.com Scientists can introduce a resistance gene, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus), into cells of interest. wikipedia.org When Blasticidin S is added to the culture medium, only the cells that have successfully incorporated and expressed the resistance gene will survive. wikipedia.org The products of these resistance genes are deaminases that convert Blasticidin S into an inactive form. This selection process is a fundamental technique for generating stable cell lines for various downstream applications in genetic and cellular research. rpicorp.com
Interactive Data Tables
Table 1: Properties of Blasticidin S
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C17H26N8O5 | medchemexpress.com |
| CAS Number | 2079-00-7 | medchemexpress.com |
| Source Organism | Streptomyces griseochromogenes | medchemexpress.comthermofisher.comcaymanchem.com |
| Classification | Peptidyl Nucleoside Antibiotic | wikipedia.orgthermofisher.comcaymanchem.com |
| Mechanism of Action | Protein Synthesis Inhibitor | medchemexpress.com |
Table 2: Organisms Affected by Blasticidin S in Research
| Organism Type | Examples | Application | Source |
|---|---|---|---|
| Bacteria | Gram-positive and Gram-negative | Antibacterial studies, selection agent | wikipedia.orgrpicorp.com |
| Yeast | Saccharomyces cerevisiae | Genetic research, selection agent | wikipedia.org |
| Fungi | Piricularia oryzae (Rice Blast Fungus) | Antifungal research, agricultural fungicide | medchemexpress.com |
| Eukaryotic Cells | Mammalian cell lines | Genetic modification, stable cell line selection | wikipedia.orgrpicorp.com |
Structure
2D Structure
Properties
CAS No. |
63732-07-0 |
|---|---|
Molecular Formula |
C29H52N8O8S |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
(2S,3S,6R)-3-[[(3S)-3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;dodecane-1-sulfonic acid |
InChI |
InChI=1S/C17H26N8O5.C12H26O3S/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);2-12H2,1H3,(H,13,14,15)/t9-,10-,13+,14-;/m0./s1 |
InChI Key |
XMQMFOLSEQRNIY-NMQKUDMSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCS(=O)(=O)O.CN(CC[C@@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)O.CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N |
Origin of Product |
United States |
Molecular Mechanisms of Action of Blasticidin S
Ribosomal Binding and Interaction Sites
The efficacy of Blasticidin S as a protein synthesis inhibitor stems from its ability to bind with high affinity to a specific and crucial region of the ribosome known as the peptidyl transferase center (PTC). nih.govoup.comdntb.gov.ua This binding is the initiating event that leads to the cascade of inhibitory effects.
Unlike many other antibiotics that target the A-site (aminoacyl site) of the PTC, Blasticidin S uniquely binds to the P-site (peptidyl site). nih.govumassmed.edupnas.orgnih.gov Structural studies have revealed that Blasticidin S positions itself within the P-site loop of the large ribosomal subunit. nih.govoup.com This binding is stabilized by interactions with universally conserved nucleotides in the ribosomal RNA (rRNA). umassmed.edupnas.org Specifically, in bacterial ribosomes, Blasticidin S can form base-pairing interactions that mimic those of the CCA end of a P-site tRNA. umassmed.edupnas.org This strategic positioning allows it to interfere directly with the functions of the P-site. Furthermore, research on mammalian ribosomes has shown that the cytosine portion of Blasticidin S forms hydrogen bonds with 28S rRNA bases, and its N-methyl-guanidine tail interacts with the phosphate (B84403) backbone of the rRNA. nih.gov
In prokaryotic 70S ribosomes, Blasticidin S binding has been shown to induce a significant conformational change in the P-site tRNA. umassmed.edupnas.orgnih.gov Crystal structures of Blasticidin S bound to the 70S ribosome complex reveal that the antibiotic bends the 3'-terminus of the P-site tRNA towards the A-site. umassmed.edupnas.orgnih.govnih.gov This deformation is a key aspect of its inhibitory mechanism. While it enhances the binding of tRNA to the P-site of the large ribosomal subunit, it simultaneously slows down the spontaneous rotation between the ribosomal subunits. umassmed.edupnas.orgnih.gov This altered conformation ultimately hinders subsequent steps in protein synthesis. umassmed.edupnas.org
Blasticidin S is also a potent inhibitor of protein synthesis in eukaryotic 80S ribosomes. wikipedia.orgnih.govoup.com The binding mode of Blasticidin S within the P-site of the PTC is highly conserved between prokaryotes and eukaryotes. nih.gov In mammalian ribosomes, Blasticidin S binding distorts the 3'CCA tail of the P-site tRNA to an even greater extent than observed in bacterial ribosomes. nih.govoup.comoup.com This significant distortion is a critical factor in its ability to inhibit both the elongation and termination phases of translation in eukaryotes. nih.govoup.com Cryo-electron microscopy studies have provided detailed insights into the interaction of Blasticidin S with the mammalian 80S ribosome, confirming its binding near the 3'CCA tail of the peptidyl-tRNA in the P-site. nih.gov
Inhibition of Protein Synthesis
The binding of Blasticidin S to the ribosomal P-site directly leads to the inhibition of crucial steps in protein synthesis, effectively shutting down the production of new proteins. wikipedia.orgagscientific.com
A primary consequence of Blasticidin S binding is the inhibition of peptide bond formation, although it is considered a lesser effect compared to its impact on termination. wikipedia.orgoup.compnas.orgmedchemexpress.com By binding to the P-site and deforming the P-site tRNA, Blasticidin S interferes with the proper positioning of the aminoacyl-tRNA in the A-site. nih.govoup.com This misalignment hinders the catalytic activity of the ribosome, making the formation of a new peptide bond between the growing polypeptide chain and the incoming amino acid less efficient. umassmed.edupnas.org
Blasticidin S exerts a strong inhibitory effect on peptidyl-tRNA hydrolysis, a critical step in the termination of protein synthesis. nih.govumassmed.edupnas.org This is considered its primary mechanism of action. By stabilizing a deformed conformation of the P-site tRNA, Blasticidin S prevents release factors from efficiently hydrolyzing the bond between the completed polypeptide chain and the tRNA. umassmed.edupnas.org In mammalian cells, while Blasticidin S does not prevent the recognition of the stop codon by eukaryotic release factor 1 (eRF1), it does interfere with the accommodation of eRF1 into the PTC, thereby blocking subsequent peptide release. nih.gov This potent inhibition of the peptidyl transferase activity during termination effectively traps the ribosome in a pre-termination state.
Research Findings on Blasticidin S Interactions
| Ribosome Type | Binding Site | Key Interactions | Conformational Changes | Primary Inhibition |
| Prokaryotic (70S) | Peptidyl Transferase Center (P-site) | Mimics base-pairing of CCA end of P-site tRNA. umassmed.edupnas.org | Bends 3'-terminus of P-site tRNA towards the A-site. umassmed.edupnas.orgnih.gov | Peptidyl-tRNA hydrolysis by release factors. umassmed.edupnas.org |
| Eukaryotic (80S) | Peptidyl Transferase Center (P-site) | Hydrogen bonds with 28S rRNA; N-methyl-guanidine tail interacts with phosphate backbone. nih.gov | Greater distortion of the 3'CCA tail of P-site tRNA compared to prokaryotes. nih.govoup.comoup.com | Peptide release during termination. nih.gov |
Summary of Inhibitory Effects
| Process | Effect of Blasticidin S | Mechanism |
| Peptide Bond Formation | Inhibited (lesser extent) | Interference with proper positioning of A-site tRNA due to P-site tRNA deformation. nih.govoup.comumassmed.edupnas.org |
| Peptidyl-tRNA Hydrolysis (Termination) | Strongly Inhibited | Stabilization of deformed P-site tRNA prevents release factor activity and accommodation. nih.govumassmed.edupnas.org |
Impact on Ribosomal Elongation and Translocation
Blasticidin S interferes with the elongation cycle of protein synthesis, though its effect on this stage is considered less potent than its inhibition of termination. wikipedia.orgpnas.org The elongation process involves the recruitment of aminoacyl-tRNA to the A-site of the ribosome, peptide bond formation, and the subsequent translocation of the tRNAs and mRNA. youtube.com
In mammalian systems, Blasticidin S has been shown to inhibit translation elongation. oup.comnih.govnih.gov It interferes with the accommodation of aminoacyl-tRNA into the ribosomal A-site, which in turn delays peptide bond formation. oup.com This interference stems from the conformational changes induced by Blasticidin S binding in the P-site, which indirectly affect the A-site. oup.com
Table 1: Effects of Blasticidin S on Ribosomal Elongation and Translocation
| Process | Effect of Blasticidin S | Organism/System | Reference |
|---|---|---|---|
| EF-G Catalyzed Translocation | Negligible effect | Bacteria | pnas.org, nih.gov |
| Spontaneous Intersubunit Rotation | Slows down | Bacteria | pnas.org, nih.gov |
| Translation Elongation | Inhibits | Mammalia | oup.com, nih.gov, nih.gov |
| Aminoacyl-tRNA Accommodation | Interferes | Mammalia | oup.com |
| Peptide Bond Formation | Delays/Inhibits to a lesser extent | Bacteria, Mammalia | pnas.org, oup.com, wikipedia.org |
Stabilization of Deformed tRNA Conformation on the Ribosome
A key aspect of Blasticidin S's mechanism of action is its ability to induce and stabilize a deformed conformation of the tRNA molecule located in the P-site of the ribosome. nih.govpnas.org Crystal structures of Blasticidin S bound to the 70S ribosome complex reveal that the antibiotic binds to the P-site of the large ribosomal subunit. nih.govpnas.org
Upon binding, Blasticidin S causes the 3'-CCA end of the P-site tRNA to bend towards the A-site. nih.govpnas.orgresearchgate.net This distortion is a unique mechanism among protein synthesis inhibitors. In bacterial ribosomes, Blasticidin S intercalates between nucleotides C74 and A76 of the P-site tRNA, leading to the displacement of C75 by approximately 7 Å towards the A-site. nih.gov This deformed conformation is then stabilized by the presence of the antibiotic. pnas.org
This stabilization of the deformed P-site tRNA has significant functional consequences. It strongly inhibits the hydrolysis of peptidyl-tRNA by release factors, which is a critical step in the termination of protein synthesis. nih.govpnas.org To a lesser extent, it also hinders peptide bond formation. nih.govpnas.org In mammalian ribosomes, Blasticidin S binding results in an even greater distortion of the P-site tRNA's 3'-CCA tail compared to bacterial ribosomes. oup.comnih.govnih.gov This enhanced distortion further contributes to the delay in both peptide bond formation and peptidyl-tRNA hydrolysis. oup.comnih.gov
Table 2: Research Findings on Blasticidin S-Induced tRNA Deformation
| Finding | Experimental Approach | Ribosome Type | Reference |
|---|---|---|---|
| Bending of the 3' terminus of P-site tRNA towards the A-site | X-ray Crystallography | 70S (Bacterial) | pnas.org, nih.gov, researchgate.net |
| Displacement of C75 of P-site tRNA by ~7 Å | X-ray Crystallography | 70S (Bacterial) | nih.gov |
| Stabilization of the deformed tRNA conformation | Biochemical Assays, smFRET | 70S (Bacterial) | pnas.org |
| Greater distortion of the 3'CCA tail of P-site tRNA | Cryo-Electron Microscopy | Mammalian | oup.com, nih.gov, nih.gov |
Biosynthetic Pathways and Enzymology of Blasticidin S
Identification and Characterization of Biosynthetic Gene Clusters
The journey to understand Blasticidin S formation begins at the genetic level. Researchers successfully cloned the blasticidin S biosynthesis gene cluster from Streptomyces griseochromogenes. nih.gov Through heterologous expression in Streptomyces lividans using a cosmid that contained a 36.7-kb fragment of DNA from the producing organism, the production of Blasticidin S was reconstituted. wikipedia.orgnih.gov
Further sequence analysis pinpointed a contiguous 20-kilobase pair (kbp) section of this DNA as the essential blasticidin S biosynthesis cluster. wikipedia.orgnih.gov This cluster is comprised of 19 distinct genes that orchestrate the antibiotic's assembly. wikipedia.org The predicted functions of several of these genes, based on sequence homology, align with the biochemical steps required to build the molecule, including enzymes like a cytosylglucuronic acid synthase and an arginine 2,3-aminomutase. nih.gov An additional peptidase, located outside this primary cluster, is thought to be involved in the final maturation step of the antibiotic. wikipedia.org
Precursors and Intermediate Compounds
The construction of Blasticidin S is a modular process, drawing from distinct metabolic pools to assemble its three main structural components: a cytosine base, an amino deoxyglucuronic acid moiety, and an N-methyl β-arginine side chain. nih.govtandfonline.com
Cytosylglucuronic Acid (CGA) and its Synthesis
The initial committed step in the biosynthesis is the formation of cytosylglucuronic acid (CGA). wikipedia.orgacs.org This key intermediate is synthesized by the enzyme CGA synthase, which catalyzes the combination of cytosine and UDP-glucuronic acid. wikipedia.orgacs.org CGA serves as the foundational scaffold upon which the rest of the molecule is built and is also a likely intermediate in the biosynthesis of related antibiotics like arginomycin (B10042) and gougerotin. acs.org
N-methyl β-arginine Moiety
The unique N-methyl β-arginine portion of Blasticidin S originates from the common amino acid L-arginine, with the methyl group being supplied by L-methionine. tandfonline.com The biosynthetic pathway involves several key transformations. Sequence analysis of the gene cluster suggests the presence of an arginine 2,3-aminomutase, which would catalyze the intramolecular migration of an amino group to form β-arginine. nih.govresearchgate.net A guanidino N-methyltransferase, identified as BlsL, is responsible for the methylation step. nih.govfrontiersin.org
Role of Cytidine (B196190) Monophosphate (CMP) as a Precursor
While cytosine is directly incorporated into CGA, the free cytosine base itself is generated from a common nucleotide precursor. The enzyme BlsM, encoded within the gene cluster, has been identified and characterized as a cytidine monophosphate (CMP) hydrolase. nih.gov Through subcloning and expression in Escherichia coli, it was confirmed that BlsM directs the production of free cytosine from CMP, providing the necessary substrate for the CGA synthase. nih.gov
Leucylated Intermediates (e.g., LDBS, LBS)
The biosynthetic pathway involves cryptic leucylation steps, leading to the formation of key intermediates. nih.gov Demethylblasticidin S (DBS), an unmethylated precursor, has been isolated from cultures of S. griseochromogenes. frontiersin.orgacs.org This intermediate is then leucylated at the β-amino group of its arginine side chain. nih.govpnas.org
This leucylation is catalyzed by the enzyme BlsK, a unique tRNA-dependent aminoacyltransferase. nih.govpnas.org BlsK utilizes leucyl-tRNA as a substrate to transfer a leucine (B10760876) residue to DBS, forming the intermediate leucyldemethylblasticidin S (LDBS). nih.govpnas.org This addition of leucine is critical for the subsequent methylation of the guanidino group by the enzyme BlsL. frontiersin.org Following methylation, the resulting intermediate is Leucylblasticidin S (LBS). tandfonline.comjst.go.jpnih.gov The discovery of LBS confirmed its role as a direct metabolic intermediate in the pathway. tandfonline.comjst.go.jp The final step is the removal of this leucine group, likely by a peptidase, to yield the mature Blasticidin S antibiotic. wikipedia.org This transient leucylation may also serve as a self-resistance mechanism for the producing organism, protecting it from the cytotoxic effects of the biosynthetic intermediates. frontiersin.orgnih.gov
Key Enzymes and Their Catalytic Functions
The assembly of Blasticidin S is a highly coordinated process managed by a suite of specialized enzymes. The functions of several key enzymes have been elucidated through genetic and biochemical studies.
| Enzyme | Gene | Function | Description |
| BlsM | blsM | CMP Hydrolase | Produces free cytosine from Cytidine Monophosphate (CMP) for the first step of the pathway. nih.gov |
| CGA Synthase | blsF | Cytosine: UDP-glucuronosyltransferase | Catalyzes the formation of Cytosylglucuronic Acid (CGA) from cytosine and UDP-glucuronic acid. It is the first prokaryotic UDP-glucuronosyltransferase identified. wikipedia.orgacs.orgnih.gov |
| BlsE | blsE | Radical SAM Dehydratase/Dehydrogenase | A radical S-adenosylmethionine (SAM) enzyme that catalyzes the C4′-dehydrogenation of the glucuronyl moiety of a CGA-derived intermediate. acs.orgrsc.org |
| BlsH | blsH | PLP-Dependent Transaminase | A pyridoxal (B1214274) phosphate-dependent enzyme that installs the C4′-amino group onto the sugar core, forming cytosinine. acs.orgrsc.org |
| BlsI | blsI | ATP-Grasp Ligase | Catalyzes the formation of an amide bond between cytosinine and β-arginine to produce demethylblasticidin S (DBS). acs.org |
| BlsK | blsK | tRNA-Dependent Leucyltransferase | An iron-sulfur enzyme that transfers a leucine group from leucyl-tRNA to the β-amino group of DBS, forming LDBS. nih.govpnas.org |
| BlsL | blsL | Guanidino N-Methyltransferase | A SAM-dependent methyltransferase that methylates the guanidino group of the leucylated intermediate (LDBS) to form LBS. This reaction is dependent on the prior acylation by leucine. nih.govfrontiersin.org |
| Peptidase | Not specified in cluster | Peptidase/Amidase | Believed to catalyze the final step, removing the leucine residue from LBS to yield mature Blasticidin S. wikipedia.orgjst.go.jp |
The Intricate Enzymatic Machinery Behind Blasticidin S Biosynthesis
Blasticidin S, a potent peptidyl nucleoside antibiotic produced by Streptomyces griseochromogenes, is a formidable inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. nih.govmedchemexpress.com Its complex structure, consisting of a cytosine base, an amino deoxyglucuronic acid moiety, and N-methyl-β-arginine, is the result of a sophisticated biosynthetic pathway. nih.gov This pathway is orchestrated by a dedicated gene cluster containing 19 genes, which has been successfully expressed in the heterologous host Streptomyces lividans. wikipedia.org The assembly of Blasticidin S involves a series of fascinating enzymatic reactions, from the formation of its core components to their final intricate assembly.
Initiation of the Pathway: Formation of the Nucleoside Core
The biosynthesis of Blasticidin S commences with the formation of cytosylglucuronic acid (CGA). This crucial first step involves the coupling of cytosine and UDP-glucuronic acid, a reaction catalyzed by the enzyme BlsD. nih.gov This sets the stage for a cascade of enzymatic modifications that ultimately lead to the formation of the mature antibiotic.
Key Enzymes in the Blasticidin S Biosynthetic Pathway
The construction of Blasticidin S from its initial precursors is a multi-step process, each step meticulously catalyzed by a specific enzyme. The following sections detail the functions of several key enzymes that play pivotal roles in this intricate biosynthetic journey.
Arginine 2,3-Aminomutase (BlsG)
A distinctive feature of Blasticidin S is the presence of a β-arginine moiety, a relatively rare structural element in natural products. nih.gov The formation of this β-amino acid is catalyzed by BlsG, a radical S-adenosylmethionine (SAM) arginine-2,3-aminomutase. This enzyme facilitates the intramolecular migration of an amino group from the α-carbon (C-2) to the β-carbon (C-3) of L-arginine. acs.orgoregonstate.edu While BlsG can also act on other basic amino acids, it displays a strong preference for its natural substrate, arginine. nih.gov Structural modeling and mutational analyses have provided insights into the substrate recognition mechanism of BlsG, highlighting the importance of specific amino acid residues for its substrate preference. nih.gov
Table 1: Characteristics of Arginine 2,3-Aminomutase (BlsG)
| Feature | Description |
|---|---|
| Enzyme Name | BlsG |
| Enzyme Class | Aminomutase (Radical SAM) |
| Substrate | L-arginine |
| Product | β-arginine |
| Function | Catalyzes the 2,3-amino shift to form β-arginine. |
| Cofactor | S-adenosylmethionine (SAM) |
Cytosylglucuronic Acid Synthase
The initial step in the assembly of the nucleoside portion of Blasticidin S is the formation of cytosylglucuronic acid (CGA). wikipedia.org This reaction is catalyzed by cytosylglucuronic acid synthase (also referred to as BlsD), which couples a cytosine base with UDP-glucuronic acid. wikipedia.orgnih.gov The enzyme from S. griseochromogenes was the first prokaryotic UDP-glucuronosyltransferase to be identified. The formation of CGA is a critical precursor step for subsequent modifications. nih.gov
Table 2: Function of Cytosylglucuronic Acid Synthase
| Feature | Description |
|---|---|
| Enzyme Name | Cytosylglucuronic Acid Synthase (BlsD) |
| Enzyme Class | UDP-glucuronosyltransferase |
| Substrates | Cytosine, UDP-glucuronic acid |
| Product | Cytosylglucuronic acid (CGA) |
| Function | Formation of the initial nucleoside intermediate. |
Guanidino N-Methyltransferase (BlsL)
The final methylation step in the biosynthesis of Blasticidin S is carried out by the S-adenosylmethionine-dependent methyltransferase, BlsL. nih.gov This enzyme is responsible for the N-methylation of the guanidino group of the β-arginine moiety. frontiersin.org Interestingly, research has shown that this methylation is dependent on the prior acylation of the β-amino group of the arginine side chain. nih.govnih.gov The enzyme efficiently methylates leucyldemethylblasticidin S (LDBS) to produce leucylblasticidin S (LBS), but shows very little activity towards demethylblasticidin S (DBS). nih.govnih.gov This indicates that the leucylation step is a prerequisite for the final methylation. nih.gov
Table 3: Activity of Guanidino N-Methyltransferase (BlsL)
| Feature | Description |
|---|---|
| Enzyme Name | BlsL |
| Enzyme Class | Methyltransferase |
| Substrate | Leucyldemethylblasticidin S (LDBS) |
| Product | Leucylblasticidin S (LBS) |
| Function | Catalyzes the final N-methylation of the guanidino group. |
| Cofactor | S-adenosylmethionine (SAM) |
BlsM (Cytosine Production)
The biosynthesis of Blasticidin S requires a supply of free cytosine. The gene blsM in the biosynthetic cluster encodes a nucleotide hydrolase that fulfills this role. nih.gov In vitro analysis of the recombinant BlsM protein has shown that it catalyzes the formation of free cytosine, with cytidine 5'-monophosphate (CMP) being its preferred substrate. nih.govnih.gov The enzyme shows significantly lower activity with other cytidine phosphates like CDP and CTP. nih.gov BlsM also exhibits a low level of cytidine deaminase activity. nih.gov
Table 4: Substrate Specificity of BlsM
| Feature | Description |
|---|---|
| Enzyme Name | BlsM |
| Enzyme Class | Nucleotide Hydrolase |
| Preferred Substrate | Cytidine 5'-monophosphate (CMP) |
| Product | Cytosine |
| Function | Provides the free cytosine base required for biosynthesis. |
Aminoacyltransferase (BlsK) and Iron-Sulfur Cluster Involvement in Leucyl Transfer
A fascinating aspect of Blasticidin S biosynthesis is the "cryptic leucylation" step, where a leucine residue is transferred to an intermediate. nih.govgenscript.com This reaction is catalyzed by the aminoacyltransferase BlsK. nih.gov BlsK facilitates the transfer of leucine from leucyl-transfer RNA (leucyl-tRNA) to the β-amino group of the arginine side chain of demethylblasticidin S (DBS), forming the intermediate leucyldemethylblasticidin S (LDBS). nih.govgenscript.com This leucylation is thought to be a self-resistance mechanism for the producing organism. nih.govgenscript.com A remarkable feature of BlsK is the presence of an iron-sulfur cluster, which is essential for its catalytic activity. nih.govpnas.org This is a novel finding, as BlsK represents a new class of aminoacyl-tRNA-dependent enzymes containing an iron-sulfur cluster. pnas.org The exact role of this cluster in the non-redox amide bond formation is still under investigation, but it is believed to be crucial for the enzyme's structural integrity and possibly for substrate recognition. pnas.orgresearchgate.net
Table 5: Role of Aminoacyltransferase (BlsK)
| Feature | Description |
|---|---|
| Enzyme Name | BlsK |
| Enzyme Class | Aminoacyltransferase |
| Substrates | Demethylblasticidin S (DBS), Leucyl-tRNA |
| Product | Leucyldemethylblasticidin S (LDBS) |
| Function | Catalyzes the transfer of a leucyl group. |
| Key Feature | Contains an essential iron-sulfur cluster. nih.govpnas.org |
Mechanisms of Resistance to Blasticidin S
Enzymatic Inactivation and Detoxification
The most common form of resistance involves enzymes that chemically modify Blasticidin S, rendering it unable to bind to its ribosomal target and inhibit protein synthesis. Two main classes of enzymes, deaminases and acetyltransferases, are responsible for this inactivation.
Blasticidin S Deaminase (BSD)
Blasticidin S deaminase is an enzyme that confers resistance by catalyzing the deamination of Blasticidin S. Two of the most well-characterized deaminase genes are BSD from Aspergillus terreus and bsr from Bacillus cereus.
The genes encoding Blasticidin S deaminase have been isolated from different microbial sources. The bsd gene, originating from the fungus Aspergillus terreus, and the bsr gene, from the bacterium Bacillus cereus K55-S1, are the most frequently utilized resistance markers in genetic engineering. wikipedia.orgtoku-e.comthermofisher.com
The BSD gene from A. terreus was identified as a drug-inactivating enzyme that could be used as a selectable marker. nih.govcapes.gov.br Its cDNA contains an open reading frame of 393 base pairs, encoding a polypeptide of 130 amino acids. nih.gov The enzyme purified from this source is a tetramer and contains one zinc atom per subunit, which is crucial for both its catalytic function and structural integrity. drugbank.comnih.gov
The bsr gene from B. cereus consists of a 420-base-pair fragment that encodes a 15 kDa protein of 140 amino acids. toku-e.comnih.govuniprot.orguniprot.org While both BSR and BSD perform the same function, a comparison of their amino acid sequences reveals only a 27.2% homology, and their nucleotide sequences show no significant homology and different codon usage. nih.govnih.gov Despite this, conserved amino acid motifs suggest a common catalytic mechanism. nih.gov In some mammalian cell lines, the bsd gene has been reported to have a significantly higher transfection frequency than bsr. toku-e.comcapes.gov.br
| Feature | Blasticidin S Deaminase (BSD) | Blasticidin S Deaminase (bsr) |
|---|---|---|
| Origin | Aspergillus terreus wikipedia.orgnih.gov | Bacillus cereus K55-S1 wikipedia.orgtoku-e.comelsevierpure.com |
| Gene Size | 393 bp toku-e.comnih.gov | 420 bp toku-e.com |
| Protein Size | 130 amino acids nih.gov | 140 amino acids (~15 kDa) toku-e.comnih.gov |
| Homology | 27.2% amino acid sequence homology nih.gov |
Both Blasticidin S deaminase enzymes, BSD and BSR, inactivate Blasticidin S through the same catalytic reaction. wikipedia.org They convert Blasticidin S into a nontoxic derivative by catalyzing the deamination of the cytosine moiety, replacing the amino group with a hydroxyl group. wikipedia.orgnih.govcapes.gov.br This reaction yields deaminohydroxyblasticidin S, a biologically inactive molecule that can no longer bind to the ribosome or inhibit protein synthesis in either prokaryotic or eukaryotic cells. toku-e.comnih.gov
Crystal structure analysis of BSD reveals that it is a zinc-dependent enzyme. nih.gov The catalytic process involves a significant positional shift of the zinc ion within the active site during substrate binding and conversion, facilitating the release of the inactive product. nih.gov
Blasticidin S Acetyltransferase (bls gene)
Another enzymatic mechanism of resistance is conferred by the bls gene, which encodes a Blasticidin S acetyltransferase. toku-e.com This gene has been isolated from Streptoverticillum spp. and Streptomyces morookaense. toku-e.comuniprot.org The enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to Blasticidin S. This modification prevents the antibiotic from inhibiting protein synthesis, thus conferring resistance to the cell. toku-e.com
Cellular Transport and Permeability Alterations
Resistance to Blasticidin S can also arise from modifications in the cell membrane's permeability, which limit the uptake of the antibiotic. This mechanism is particularly relevant in mammalian cells.
Role of Specific Transporters (e.g., LRRC8D in mammalian cells)
Due to its polar nature, Blasticidin S is unlikely to cross the plasma membrane of mammalian cells without the aid of a transporter. nih.gov Research has identified the Leucine-rich repeat-containing protein 8D (LRRC8D) as a crucial component for the import of Blasticidin S into mammalian cells. nih.gov LRRC8D is a subunit of the volume-regulated anion channel (VRAC), and its presence is required for the transport of the antibiotic. nih.govnih.gov
Cells that have a deficiency in the LRRC8D protein exhibit resistance to Blasticidin S, demonstrating that reduced import is a viable mechanism of resistance. nih.gov This finding implicates LRRC8 family members as transporters of small molecules and highlights that alterations in their function or expression can directly impact cellular sensitivity to certain drugs. nih.govnih.gov
Epigenetic Switches and Altered Solute Uptake (e.g., Plasmodium falciparum CLAG3 genes)
A notable mechanism of resistance to Blasticidin S has been identified in the malaria parasite, Plasmodium falciparum. This resistance is not due to a mutation in the drug's target but rather through an epigenetic mechanism that alters the uptake of the drug into the host erythrocyte. toku-e.comwikipedia.org The parasite modifies the permeability of the infected red blood cell membrane, a process mediated by the plasmodial surface anion channel (PSAC). The activity of PSAC is dependent on the expression of the cytoadherence-linked asexual gene 3 (clag3) products. toku-e.comnih.gov
P. falciparum possesses two paralogous clag3 genes, clag3.1 and clag3.2, which are subject to epigenetic silencing and exhibit mutually exclusive expression. toku-e.comwikipedia.org Resistance to Blasticidin S is associated with switches in the expression of these genes, which in turn alters the transport of solutes, including the antibiotic, across the erythrocyte membrane. toku-e.com
Research has demonstrated that exposure to low concentrations of Blasticidin S selects for parasites that have switched their expression from clag3.2 to clag3.1. This suggests that the channel composition resulting from CLAG3.1 expression is less efficient at transporting Blasticidin S into the cell. toku-e.comwikipedia.org When subjected to higher concentrations of the antibiotic, parasites can resort to simultaneously silencing both clag3 genes. This dual silencing severely impairs the function of the PSAC, leading to a significant reduction in the uptake of Blasticidin S and conferring a higher level of resistance. toku-e.com These changes in gene expression are not accompanied by genetic mutations within the clag3 loci, confirming the epigenetic nature of this resistance mechanism. toku-e.com This strategy allows the parasite to adapt to toxic compounds in its environment without permanent genetic changes. agscientific.compnas.org
**Table 1: Epigenetic Resistance to Blasticidin S in *Plasmodium falciparum***
| Condition | Expressed Gene(s) | Effect on PSAC | Blasticidin S Uptake | Resistance Level |
|---|---|---|---|---|
| Unselected | clag3.2 | Normal function | Normal | Susceptible |
| Low Blasticidin S | clag3.1 | Altered transport efficiency | Reduced | Low |
| High Blasticidin S | Both silenced | Severely compromised | Severely blocked | High |
Other Resistance Mechanisms at the Ribosomal Level
Beyond altered drug uptake, resistance to Blasticidin S can also arise from modifications that directly interfere with its interaction with the ribosome or through enzymatic inactivation of the drug itself.
The most well-characterized mechanisms of resistance involve enzymes that chemically modify and inactivate Blasticidin S. Three such resistance genes have been identified: bsr, BSD, and bls. The bsr gene, originally isolated from Bacillus cereus, and the BSD gene, from Aspergillus terreus, both encode for a Blasticidin S deaminase. wikipedia.orgasm.org These enzymes catalyze the deamination of the cytosine ring of Blasticidin S, converting it to the inactive deaminohydroxy-blasticidin S, which can no longer bind to the ribosome. wikipedia.orgasm.org The bls gene, from Streptoverticillium sp., encodes an acetyltransferase that inactivates the antibiotic. toku-e.cominvivogen.com These genes are widely used as selectable markers in genetic engineering. wikipedia.orgagscientific.com
Direct modification of the ribosomal target is a less common but documented mechanism of resistance. Blasticidin S binds to the P-site of the large ribosomal subunit, inhibiting peptide bond formation and the termination of translation. nih.govnih.gov A mutation in the 23S ribosomal RNA, specifically at position U2438 (in Halobacterium halobium), has been shown to confer resistance to Blasticidin S. pnas.org This nucleotide is located near the Blasticidin S binding site, and its mutation likely disrupts the interaction between the antibiotic and the ribosome. pnas.org
Furthermore, resistance can be influenced by cellular transport systems. In Staphylococcus aureus, inactivation of the NorA multidrug efflux pump has been associated with resistance to Blasticidin S. nih.gov This finding was unexpected as it suggests that NorA facilitates the entry of the antibiotic into the cell, a contrast to its known role in effluxing other compounds. nih.gov
Table 2: Summary of Other Blasticidin S Resistance Mechanisms
| Mechanism | Gene/Component | Organism of Origin | Mode of Action |
|---|---|---|---|
| Enzymatic Deamination | bsr | Bacillus cereus | Converts Blasticidin S to inactive deaminohydroxy-blasticidin S. wikipedia.orgasm.org |
| Enzymatic Deamination | BSD | Aspergillus terreus | Converts Blasticidin S to inactive deaminohydroxy-blasticidin S. wikipedia.orgasm.org |
| Enzymatic Acetylation | bls | Streptoverticillium sp. | Acetylates and inactivates Blasticidin S. toku-e.cominvivogen.com |
| Ribosomal Modification | 23S rRNA (U2438) | Halobacterium halobium | Mutation likely disrupts the antibiotic's binding site on the ribosome. pnas.org |
| Altered Transport | NorA | Staphylococcus aureus | Inactivation reduces cellular uptake of Blasticidin S. nih.gov |
Applications of Blasticidin S in Molecular and Cellular Biology Research
Selectable Marker Systems for Genetic Manipulation
The ability to select for cells that have successfully incorporated foreign DNA is a cornerstone of genetic manipulation. Blasticidin S, in conjunction with its corresponding resistance genes, provides a highly efficient and rapid selection system. fermentek.comnih.gov
Utilization of Blasticidin S Resistance Genes (bsr, BSD, bls)
Resistance to Blasticidin S is conferred by specific genes that encode enzymes capable of inactivating the antibiotic. wikipedia.orgtoku-e.com The most commonly utilized resistance genes in molecular biology are:
bsr : Isolated from Bacillus cereus, this gene encodes a Blasticidin S deaminase that converts Blasticidin S to a non-toxic deaminohydroxy derivative. nih.govtoku-e.comthermofisher.com
BSD : This gene, from Aspergillus terreus, also encodes a Blasticidin S deaminase, functioning similarly to the product of the bsr gene. toku-e.comtoku-e.cominvivogen.com
bls : Sourced from Streptoverticillum sp., this gene encodes an acetyltransferase that modifies Blasticidin S, thereby neutralizing its inhibitory effect on protein synthesis. toku-e.comtoku-e.comagscientific.com
These resistance genes are incorporated into expression vectors alongside a gene of interest. When these vectors are introduced into host cells, only the cells that have successfully taken up the vector and express the resistance gene will survive in a culture medium containing Blasticidin S. agscientific.com This allows for the effective selection of transformed or transfected cells. agscientific.com
Table 1: Blasticidin S Resistance Genes and Their Mechanisms
| Gene | Origin | Enzyme | Mechanism of Action |
|---|---|---|---|
| bsr | Bacillus cereus | Blasticidin S deaminase | Catalyzes the deamination of Blasticidin S to an inactive form. nih.govtoku-e.com |
| BSD | Aspergillus terreus | Blasticidin S deaminase | Catalyzes the deamination of Blasticidin S to an inactive form. toku-e.cominvivogen.com |
| bls | Streptoverticillum sp. | Acetyltransferase | Acetylates Blasticidin S, preventing it from inhibiting protein synthesis. toku-e.comagscientific.com |
Establishment of Stable Cell Lines in Eukaryotic Systems
A critical application of Blasticidin S is the generation of stable cell lines, which are populations of cells that have integrated a foreign gene into their genome and can, therefore, continuously express it. fermentek.comabo.com.pl This process is fundamental for long-term studies of gene function, recombinant protein production, and in the development of cell-based assays. thermofisher.com
The procedure typically involves transfecting eukaryotic cells, such as mammalian cell lines, with a plasmid containing both the gene of interest and a Blasticidin S resistance gene. abo.com.plthermofisher.com Following transfection, the cells are cultured in a medium containing a predetermined optimal concentration of Blasticidin S. toku-e.com This selective pressure eliminates non-transfected cells, allowing only the cells that have stably integrated the resistance cassette to proliferate. abo.com.plthermofisher.com The result is a pure population of cells that reliably expresses the desired gene. fermentek.com Blasticidin S is known for its rapid action, which can significantly shorten the time required to establish a stable cell line compared to other selectable markers like G418. nih.gov
Applications in Prokaryotic Transformation (e.g., E. coli)
While highly effective in eukaryotic cells, the use of Blasticidin S in prokaryotes like Escherichia coli requires specific conditions. E. coli is naturally less sensitive to Blasticidin S. agscientific.com However, transformants carrying a Blasticidin S resistance gene can be successfully selected. agscientific.comabo.com.pl
For effective selection in E. coli, several factors must be optimized. The use of a low-salt Luria-Bertani (LB) medium is crucial, as high salt concentrations can inhibit the activity of Blasticidin S. agscientific.comthermofisher.com Additionally, adjusting the pH of the medium to 8.0 enhances the antibiotic's potency. agscientific.cominvivogen.com Under these conditions, researchers can select for E. coli that have been successfully transformed with plasmids conferring Blasticidin S resistance. agscientific.comabo.com.pl Studies have also investigated the mechanisms of resistance in bacteria, finding that factors like membrane permeability can play a role. nih.gov
Applications in Plant and Algal Systems (e.g., Phaeodactylum tricornutum)
The utility of Blasticidin S as a selectable marker extends to plant and algal systems, facilitating genetic engineering in these organisms. nih.gov For instance, the bsr gene has been successfully used as a selectable marker in the model diatom Phaeodactylum tricornutum. peerj.comnih.gov This is particularly significant as the limited number of available selection markers has been a bottleneck in the genetic modification of diatoms. peerj.comnih.gov
Research has shown that Blasticidin S effectively inhibits the growth of wild-type P. tricornutum at low concentrations. peerj.comnih.gov By introducing the bsr gene, researchers have been able to confer resistance and select for transformed diatoms. peerj.comnih.gov Importantly, the Blasticidin S resistance system does not show cross-resistance with other commonly used antibiotics like Zeocin or nourseothricin, allowing for the potential for multiple, independent genetic modifications in the same organism. peerj.comnih.gov
Recombinant Protein Expression and Production Systems
Blasticidin S is a valuable tool in the production of recombinant proteins. fermentek.com By using a vector that co-expresses the gene for the desired protein and a Blasticidin S resistance gene, researchers can establish stable cell lines that continuously produce high levels of the protein. agscientific.comfermentek.com The stringent selection pressure exerted by Blasticidin S ensures that the resulting cell population is homogenous and maintains high-level expression of the integrated gene over time. fermentek.com This is a widely used strategy in both academic research and the biopharmaceutical industry for producing therapeutic proteins, antibodies, and other proteins of interest. The stability of expression afforded by this system is a key advantage for large-scale production. thermofisher.com
Gene Editing Technologies (e.g., CRISPR-Cas9 Selection)
The advent of CRISPR-Cas9 technology has revolutionized gene editing, and Blasticidin S has found a role as a powerful selection tool in this context. agscientific.com When using CRISPR-Cas9 to introduce specific genetic modifications, it is often necessary to select for the cells that have undergone the desired editing event. nih.gov
One common strategy involves co-transfecting cells with the CRISPR-Cas9 components and a donor plasmid that contains the desired genetic change flanked by homology arms, as well as a Blasticidin S resistance gene. nih.gov After treatment, the application of Blasticidin S selects for cells that have integrated the donor plasmid. nih.gov This significantly enriches the population of cells containing the desired edit, facilitating the isolation of correctly modified clones. nih.gov In some protocols, a dual-antibiotic selection strategy, using both Blasticidin S and another antibiotic like puromycin, has been employed to increase the efficiency of generating homozygous knockout or knock-in clones. nih.gov This approach has been shown to be effective in various cancer cell lines. nih.gov
Studies on Ribosomal Function and Protein Synthesis Pathways
Blasticidin S is a critical tool for dissecting the mechanisms of protein synthesis due to its specific mode of action on the ribosome. umassmed.edusigmaaldrich.com It inhibits translation by binding to the peptidyl-transferase center (PTC) within the P-site of the large ribosomal subunit. nih.govoup.com This interaction does not prevent tRNA from binding to the P-site; instead, it strengthens the binding and deforms the 3'CCA tail of the P-site tRNA. umassmed.edunih.gov This deformation sterically hinders the proper positioning of the release factors and the aminoacyl-tRNA in the A-site, thereby inhibiting both peptide bond formation and the hydrolysis of peptidyl-tRNA during the termination phase of translation. umassmed.edunih.govoup.com
Biochemical and structural studies have elucidated the precise molecular interactions of Blasticidin S with the ribosome. X-ray crystallography has shown that Blasticidin S occupies the P-site of the large ribosomal subunit, where it mimics the binding of the cytosine residues of the P-site tRNA's CCA tail. umassmed.edu Single-molecule Förster resonance energy transfer (smFRET) experiments have revealed that Blasticidin S slows down the spontaneous rotation between the ribosomal subunits that is necessary for the translocation step. nih.gov However, it has a negligible effect on the elongation factor G (EF-G) catalyzed translocation of tRNA and mRNA. nih.gov
The primary inhibitory effect of Blasticidin S is on the termination step of protein synthesis. umassmed.edunih.gov It potently inhibits peptide release mediated by release factors. oup.comnih.gov This makes Blasticidin S a more efficient inhibitor of translation termination than of the elongation-cycle peptidyl-transfer reaction. umassmed.edu
Table 1: Research Findings on the Mechanism of Blasticidin S in Protein Synthesis
| Research Finding | Experimental Approach | Organism/System Studied | Reference |
|---|---|---|---|
| Inhibits protein synthesis by binding to the P-site of the large ribosomal subunit. | X-ray crystallography | Haloarcula marismortui (archaea), Thermus thermophilus (bacteria) | umassmed.eduoup.com |
| Enhances tRNA binding to the P-site and slows intersubunit rotation. | Single-molecule FRET (smFRET) | Escherichia coli (bacteria) | nih.gov |
| Bends the 3' terminus of the P-site tRNA towards the A-site, deforming its conformation. | X-ray crystallography | 70S·tRNA ribosome complex | umassmed.edunih.gov |
| Strongly inhibits peptidyl-tRNA hydrolysis by release factors during termination. | Biochemical assays | Escherichia coli (bacteria) | umassmed.edunih.gov |
| Inhibits both translation elongation and termination in mammalian systems. | Biochemical, structural, and cellular approaches | Mammalian in vitro translation systems and human cells | nih.govoup.comoup.com |
| Distorts the 3'CCA tail of P-site tRNA to a larger extent in mammalian ribosomes compared to bacterial ribosomes. | Cryogenic electron microscopy (cryo-EM) | Mammalian termination complexes | nih.govoup.com |
Reporter Gene Systems for Cellular Pathway Activation
Blasticidin S is widely utilized as a selective agent in reporter gene assays designed to study the activation of cellular signaling pathways. wikipedia.orgagscientific.cominvivogen.com These assays employ a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), which is placed under the control of a promoter containing response elements for a specific transcription factor. invivogen.commoleculardevices.com When the signaling pathway of interest is activated, the transcription factor binds to these response elements and drives the expression of the reporter gene.
To ensure that only cells successfully carrying the reporter construct are analyzed, a selectable marker gene is co-expressed. The most commonly used resistance genes for Blasticidin S are bsr (from Bacillus cereus) and BSD (from Aspergillus terreus). wikipedia.orgagscientific.cominvivogen.com These genes encode for a deaminase that inactivates Blasticidin S. wikipedia.org By treating the cell culture with Blasticidin S, researchers can eliminate non-transfected cells, thereby enriching the population of cells that contain the reporter system. wikipedia.orgagscientific.com
A prominent example of this application is in the study of the NF-κB (nuclear factor-kappa B) signaling pathway. invivogen.commoleculardevices.comnih.gov Researchers use reporter plasmids where the expression of a reporter gene like firefly luciferase is controlled by a promoter with multiple NF-κB binding sites. invivogen.com These plasmids also carry the Blasticidin S resistance gene. invivogen.com When cells transfected with this plasmid are stimulated with an activator of the NF-κB pathway, such as tumor necrosis factor-alpha (TNF-α), NF-κB translocates to the nucleus and initiates the transcription of the luciferase gene. moleculardevices.com The resulting light emission can be quantified to measure the extent of pathway activation. moleculardevices.com A haploid reporter genetic screen has also been used where an NF-κB transcriptional reporter drives the expression of the Blasticidin S-resistance gene (BSR), allowing for the selection of cells with activated NF-κB pathways in the presence of Blasticidin S. nih.gov
Table 2: Examples of Reporter Gene Systems Utilizing Blasticidin S Selection
| Pathway Studied | Reporter Gene | Promoter Element | Selection Marker | Cell Type Example | Reference |
|---|---|---|---|---|---|
| NF-κB Pathway | SEAP, Lucia luciferase, Firefly luciferase, Renilla luciferase | Engineered ELAM promoter with 5x NF-κB sites | Blasticidin S resistance gene | Not specified in text | invivogen.com |
| NF-κB Pathway | Blasticidin S resistance gene (BSR) | NF-κB transcriptional reporter | Blasticidin S resistance gene (BSR) | KBM7 cells (human myeloid leukemia) | nih.gov |
| General Gene Expression | Green Fluorescent Protein (GFP) | Constitutive promoter | Blasticidin S resistance gene | RKO cells (human colon carcinoma) | nih.gov |
| General Transfection | Not applicable | Not applicable | bsr or BSD | Mammalian and plant cells | agscientific.comnih.gov |
Structural Analogs and Semisynthetic Derivatives in Research
Design and Synthesis of Blasticidin S Derivatives for Research Purposes
The design of Blasticidin S derivatives is largely centered on modifying the C6′ carboxylate group. nih.gov This focus stems from the hypothesis that altering the charge state of this part of the molecule at physiological pH can significantly influence its biological activity. nih.gov The natural product analog, P10, which exhibits greater potency against Gram-negative bacteria compared to Blasticidin S, serves as a key inspiration for this strategy. nih.govnih.gov
The synthesis of these derivatives follows two primary pathways:
Ester Derivatives: These are typically synthesized in a single step by reacting Blasticidin S with an appropriate alcohol. nih.govnih.gov This straightforward method allows for the rapid generation of a series of ester derivatives for structure-activity relationship (SAR) studies. nih.gov
Amide Derivatives: The synthesis of amide derivatives is more complex due to the inherent chemical properties of the Blasticidin S molecule. Direct amidation is challenging because the basic conditions required can cause an intramolecular cyclization, leading to the formation of an inactive compound called cytomycin. nih.govacs.org To circumvent this, a multi-step process involving protection chemistry is employed. This typically involves:
Esterification of the C6' carboxylate group, for instance, using methanol (B129727) and thionyl chloride to create a methyl ester. nih.govacs.org
Protection of the C3″ primary amine, often with a Boc (tert-butyloxycarbonyl) group, to prevent the undesirable cyclization reaction. nih.govacs.org
Displacement of the methyl ester with an amine to form the desired amide. acs.org
This selective protection and amidation strategy has enabled the creation of a library of Blasticidin S amide derivatives for further biological evaluation. nih.gov
Modification Strategies and Their Impact on Research Utility (e.g., Ester Derivatives)
Modification of the highly polar, zwitterionic Blasticidin S molecule, particularly through the creation of ester and amide derivatives, has been a key strategy to enhance its utility as a research tool and potential therapeutic lead. nih.govnih.gov These modifications are designed to improve properties like antibacterial potency and selectivity. nih.gov
The primary strategies involve:
Esterification: Creating a series of ester derivatives from the C6' carboxylate has been shown to increase activity against Gram-positive bacteria. nih.govrsc.org This single-step modification makes it an efficient way to probe the structure-activity relationship at this position. nih.gov The resulting ester derivatives have the same charge state as the more potent natural product analog P10 at physiological pH. nih.gov
Amidation: The synthesis of amide derivatives at the C6' position has led to compounds with significantly increased activity against Gram-positive bacteria and enhanced specificity for pathogenic bacteria over human cells. nih.gov
The impact of these modifications is a notable increase in the selectivity index for pathogenic bacteria over human cells, a crucial factor for developing new antibiotics from cytotoxic natural products. nih.gov For instance, while Blasticidin S itself has a selectivity index of less than 1, some of its amide derivatives have shown selectivity indices as high as 26. nih.govvt.edu This demonstrates that semisynthetic derivatization can be a powerful tool to refine the biological activity of natural products. vt.edu
Altered Biological Activities and Selectivity in Research Models
The semisynthetic modifications of Blasticidin S have resulted in derivatives with significantly altered biological profiles when tested in various research models. These changes are most prominent in their specificity for target organisms and their interactions at the cellular and molecular levels.
A primary goal of derivatizing Blasticidin S is to enhance its specificity for bacterial cells while reducing its toxicity towards eukaryotic cells. nih.gov In vitro studies have demonstrated considerable success in this area.
Ester derivatives of Blasticidin S have shown a marked increase in activity against Gram-positive bacteria. nih.govrsc.org However, the most significant improvements in selectivity have been observed with amide derivatives. These compounds have exhibited substantially increased activity against Gram-positive bacteria and a more favorable selectivity for pathogenic bacteria over human cells. nih.gov
For example, while Blasticidin S has an average selectivity index (SI) of 0.4, the average SI for its new amide derivatives ranges from 3.3 to 9.4. nih.gov Some specific amide derivatives have achieved an SI of up to 26 against S. aureus. nih.govvt.edu In contrast, the ester derivatives generally show a less dramatic, though still present, improvement in selectivity. nih.gov Interestingly, the ester derivatives were found to be inactive against the pathogenic fungus C. albicans at the tested concentrations, whereas the parent Blasticidin S showed inhibitory activity. nih.gov
| Compound | Modification Type | Key Activity Improvement | Selectivity Index (SI) |
|---|---|---|---|
| Blasticidin S | Parent Compound | Broad-spectrum cytotoxin | <1 |
| Ester Derivatives | Esterification at C6' | Increased activity against Gram-positive bacteria | Improved over parent |
| Amide Derivatives | Amidation at C6' | Significantly increased activity against Gram-positive bacteria | Up to 26 |
The structural modifications of Blasticidin S derivatives also influence how they enter cells and interact with their molecular target, the ribosome.
Cellular Uptake: The entry of Blasticidin S and its analogs into bacterial cells is a critical factor for their activity. nih.gov Research has implicated the NorA multidrug transporter in facilitating the cellular uptake of both Blasticidin S and its more potent natural analog, P10, in S. aureus. acs.orgnih.govasm.org The reduced activity of some amide derivatives against an S. aureus strain lacking the NorA transporter suggests that their cellular entry is also dependent on this transporter. acs.org In mammalian cells, the protein LRRC8D has been identified as being required for the import of Blasticidin S. nih.gov The polar nature of Blasticidin S makes it unlikely to cross the plasma membrane without assistance. nih.gov
Ribosomal Interaction: Blasticidin S functions by binding to the peptidyl transferase center of the large ribosomal subunit. nih.govresearchgate.net It specifically targets the P-site of the ribosome, where it traps the P-site tRNA in a deformed conformation. umassmed.edunih.gov This action inhibits both peptide bond formation and, more significantly, the hydrolysis of peptidyl-tRNA by release factors during the termination step of translation. researchgate.netumassmed.edunih.gov
Molecular docking studies with amide derivatives suggest that their enhanced activity may be due to more favorable electrostatic interactions with the ribosome. nih.govacs.org It is also possible that these derivatives adopt alternative binding conformations within the ribosome's active site. acs.org The hydrogen bond donor of the amide group may also play a role in enhancing activity. acs.org
Comparative Studies of Blasticidin S Forms in Molecular Biology
In molecular biology, Blasticidin S is widely utilized as a potent selection agent for both prokaryotic and eukaryotic cells. fermentek.comagscientific.comwikipedia.org Its effectiveness stems from its ability to inhibit protein synthesis across different domains of life. wikipedia.org Cells that have been genetically engineered to express a resistance gene, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus), can survive in the presence of Blasticidin S. fermentek.comwikipedia.org These resistance genes encode for deaminases that inactivate the antibiotic. wikipedia.org
Comparative studies of different forms of Blasticidin S are crucial for advancing its application from a laboratory tool to a potential therapeutic agent. The primary focus of these studies is to compare the semisynthetic derivatives to the parent compound with the goal of developing new antibiotics. nih.govvt.edu
Key findings from these comparative analyses include:
Enhanced Antibacterial Potency: Semisynthetic derivatives, particularly amides, have shown up to a 32-fold increase in antibacterial activity against certain strains compared to the original Blasticidin S. vt.edu
Improved Selectivity: As previously noted, the selectivity of the derivatives for bacterial cells over human cells is significantly improved. Amide derivatives have demonstrated a much higher average selectivity index compared to both the parent compound and the ester derivatives. nih.gov
Structure-Activity Relationships (SAR): Comparative studies of various ester and amide derivatives have provided valuable SAR data. For instance, with ester derivatives, antibacterial activity tended to decrease as the length of the alkyl chain increased. nih.govacs.org In contrast, for the aliphatic amide derivatives studied, chain length did not show a pronounced effect on inhibition. nih.govacs.org
These comparative studies underscore the potential of semisynthetic chemistry to transform a broadly cytotoxic natural product into a more selective and potent antibacterial lead. nih.govvt.edu
Future Directions in Blasticidin S Research
Elucidation of Remaining Uncharacterized Biosynthetic Steps
The biosynthesis of Blasticidin S is a complex process involving multiple enzymatic steps. While the gene cluster responsible for its production in Streptomyces griseochromogenes has been identified and sequenced, the functions of several open reading frames remain to be fully characterized. nih.gov Initial studies have shed light on key enzymes such as cytosylglucuronic acid synthase and an arginine 2,3-aminomutase. nih.gov More recent research has identified BlsK, an iron-sulfur protein, as a tRNA-dependent aminoacyltransferase responsible for a crucial leucylation step in the pathway. nih.govpnas.org This leucylation is thought to be a self-resistance mechanism for the producing organism. nih.gov
Future efforts will likely focus on:
Functional characterization of unassigned enzymes: A contiguous 20-kb section of DNA is believed to constitute the Blasticidin S biosynthesis cluster, containing 19 genes. wikipedia.org The precise roles of many of these gene products in the modification and assembly of the Blasticidin S molecule are still unknown.
Understanding regulatory mechanisms: How the expression of the blasticidin S biosynthetic genes is controlled is a key area for investigation. This includes identifying specific transcription factors and environmental signals that trigger antibiotic production.
Investigating the interplay of biosynthetic enzymes: A recent study revealed a unique interplay between the radical S-adenosylmethionine enzyme BlsE, the transaminase BlsH, and the ATP-grasp ligase BlsI. figshare.com Further research is needed to understand the kinetics and substrate specificities of these and other enzymes in the pathway to fully comprehend how the final structure of Blasticidin S is assembled. figshare.com
Discovery of Novel Resistance Mechanisms and Inhibitors
The primary mechanism of resistance to Blasticidin S is enzymatic detoxification. Two main deaminase genes, bsr from Bacillus cereus and BSD from Aspergillus terreus, have been identified. nih.govagscientific.comthermofisher.com These enzymes convert Blasticidin S into an inactive deaminohydroxy derivative. wikipedia.orgthermofisher.com Another resistance gene, bls, from a Streptoverticillum species, encodes an acetyltransferase. invivogen.comgenespin.com
Future research in this area will be critical for both understanding natural resistance and for the development of Blasticidin S-based therapeutics. Key areas of focus include:
Identification of new resistance genes: With the increasing use of Blasticidin S as a selection marker, there is a potential for the emergence of new resistance mechanisms in a wider range of organisms. nih.gov Screening of environmental and clinical isolates may reveal novel resistance genes and pathways.
Characterization of efflux pumps: A study on a new natural product analog of Blasticidin S, named P10, surprisingly found that resistance in Staphylococcus aureus was associated with the inactivation of the NorA multidrug efflux pump. nih.govumn.edu This suggests that NorA may facilitate the cellular uptake of peptidyl nucleosides. nih.gov Further investigation into the role of this and other transporters in both sensitivity and resistance to Blasticidin S and its analogs is warranted. nih.govnih.gov
Development of resistance inhibitors: For any potential therapeutic application of Blasticidin S analogs, overcoming resistance will be crucial. Research into small molecule inhibitors of the known Blasticidin S deaminases and acetyltransferases could lead to combination therapies that restore or enhance the efficacy of the antibiotic.
Development of Advanced Genetic Tools and Markers
Blasticidin S and its corresponding resistance genes are widely used as selectable markers in molecular biology for a variety of organisms, including mammalian cells, yeast, plants, and algae. wikipedia.orgnih.govnih.gov The bsr and BSD genes are particularly valuable due to the rapid and effective selection they enable. fermentek.com
Future advancements in this area could include:
Codon optimization and expression enhancement: Tailoring the sequence of resistance genes like bsr to match the codon bias of specific organisms, as has been done for Chlamydomonas reinhardtii, can improve transgene expression and selection efficiency. nih.gov
Development of new selectable markers: The discovery of new Blasticidin S resistance genes could provide additional options for genetic manipulation, particularly for organisms where existing markers are not ideal. nih.gov
Application in CRISPR/Cas9 systems: Blasticidin S resistance can be integrated into CRISPR/Cas9 genome editing workflows as a means of selecting for successfully edited cells. agscientific.com Further optimization of these integrated systems will streamline the creation of genetically modified cell lines and organisms.
| Gene | Organism of Origin | Mechanism of Action | Reference |
|---|---|---|---|
| bsr | Bacillus cereus | Deamination | nih.govinvivogen.com |
| BSD | Aspergillus terreus | Deamination | agscientific.cominvivogen.com |
| bls | Streptoverticillum sp. | Acetylation | invivogen.comgenespin.com |
Structural Biology Approaches for Ribosome-Blasticidin S Complexes
Understanding how Blasticidin S interacts with the ribosome at an atomic level is fundamental to deciphering its mechanism of action and for the rational design of new derivatives. Blasticidin S inhibits protein synthesis by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit. nih.govnih.govumassmed.edu
Cryo-electron microscopy (cryo-EM) has become a powerful tool for visualizing these interactions. Recent studies have provided high-resolution structures of Blasticidin S bound to both bacterial and eukaryotic ribosomes. nih.govnih.govpdbj.orgnih.gov These structures have revealed that Blasticidin S traps a deformed conformation of the P-site tRNA, thereby inhibiting peptidyl-tRNA hydrolysis and, to a lesser extent, peptide bond formation. nih.govnih.govumassmed.edu
Future structural studies will likely aim to:
Visualize Blasticidin S in different functional states of the ribosome: Time-resolved cryo-EM could capture snapshots of the ribosome at various stages of translation in the presence of Blasticidin S, providing a more dynamic understanding of its inhibitory action. youtube.com
Determine structures of ribosomes with Blasticidin S analogs: Solving the structures of ribosomes bound to novel Blasticidin S derivatives will be essential for understanding their structure-activity relationships and for guiding further optimization. nih.gov
Investigate ribosome-resistance enzyme complexes: Obtaining high-resolution structures of Blasticidin S in complex with its resistance enzymes (deaminases and acetyltransferases) would provide a detailed view of the detoxification mechanism and could aid in the design of inhibitors.
| Technique | Ribosome Source | Key Finding | Reference |
|---|---|---|---|
| X-ray Crystallography | Saccharomyces cerevisiae (80S) | Revealed the binding site of Blasticidin S in the eukaryotic ribosome. | pdbj.org |
| Cryo-EM | Bacterial (70S) | Showed that Blasticidin S bends the 3' terminus of the P-site tRNA. | nih.govnih.gov |
| Cryo-EM | Mammalian | Demonstrated that Blasticidin S distorts the P-site tRNA to a greater extent than in bacteria. | nih.gov |
Exploration of Analogues for Targeted Research Applications
The cytotoxicity of Blasticidin S to both prokaryotic and eukaryotic cells limits its direct therapeutic use. nih.gov However, its unique mode of action makes it an attractive scaffold for the semisynthesis of novel analogs with improved selectivity and potency. nih.govrsc.org
Recent efforts have focused on modifying the C6' carboxylate of Blasticidin S, leading to the creation of ester and amide derivatives. nih.govrsc.org These modifications have, in some cases, resulted in increased activity against Gram-positive bacteria and enhanced specificity for pathogenic bacteria over human cells. nih.govacs.org The natural product analog P10 has also shown improved potency. nih.govnih.gov
Future directions in this area include:
Rational design based on structural data: The high-resolution structures of Blasticidin S-ribosome complexes can guide the design of new analogs with modifications aimed at exploiting subtle differences between prokaryotic and eukaryotic ribosomes. nih.govpdbj.org
Exploring diverse chemical modifications: A broader range of chemical modifications at various positions on the Blasticidin S molecule could be explored to further probe structure-activity relationships and optimize antibacterial activity and selectivity.
Development of targeted delivery systems: Conjugating Blasticidin S analogs to molecules that are selectively taken up by bacteria could be a strategy to increase their therapeutic index.
The continued exploration of Blasticidin S and its derivatives holds significant promise for advancing our understanding of protein synthesis and for developing new tools to combat infectious diseases.
Q & A
Q. How can researchers design a reproducible synthesis protocol for Blasticiden-S laurylsulfonate?
To ensure reproducibility, document reaction conditions (e.g., molar ratios, temperature, solvent systems) and employ standardized purification methods (e.g., column chromatography, recrystallization). Use high-purity precursors and validate synthesis outcomes via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Reference established protocols for sulfonate esterification and amine coupling reactions . For purity quantification, calculate molar mass using elemental composition (C: 52.91%, H: 9.25%, S: 11.77%, O: 17.62%, Na: 8.44%) and cross-validate with mass spectrometry .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Structural confirmation: Use H/C NMR and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., sulfonate, amine).
- Purity assessment: HPLC with UV detection (λ = 210–260 nm) and elemental analysis.
- Solubility profiling: Test in polar (water, methanol) and nonpolar solvents (hexane) under controlled pH (3–9) .
- Thermal stability: Differential scanning calorimetry (DSC) to determine decomposition thresholds .
Q. How should researchers standardize bioactivity assays for this compound against fungal pathogens?
Adopt the following steps:
Strain selection: Use Magnaporthe oryzae (rice blast) or Botrytis cinerea (gray mold) as model pathogens.
Dose-response curves: Test concentrations from 0.1–100 µM in agar dilution or microbroth assays.
Controls: Include positive controls (e.g., commercial fungicides) and solvent-only negatives.
Data normalization: Express inhibition as percentage growth reduction relative to controls.
Validate statistical significance with ANOVA or t-tests () .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in planta assays) or pathogen life stages. To address this:
- Comparative transcriptomics: Identify gene expression changes in treated vs. untreated pathogens.
- Enzyme inhibition assays: Test specificity for chitin synthase or mitochondrial ATPase.
- Molecular docking: Simulate ligand-receptor interactions using crystallographic data of target proteins .
Cross-reference findings with prior studies to distinguish artifacts from novel mechanisms .
Q. What statistical methods are optimal for analyzing dose-dependent toxicity variations in this compound?
- Nonlinear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.
- Error propagation: Account for variability in biological replicates using bootstrap resampling.
- Multivariate analysis: Apply principal component analysis (PCA) to correlate toxicity with physicochemical parameters (e.g., logP, solubility) .
Report confidence intervals and effect sizes to enhance interpretability .
Q. How can environmental persistence studies for this compound be optimized?
- Degradation kinetics: Monitor hydrolysis rates under UV light (λ = 254–365 nm) and varying pH (4–9).
- Adsorption assays: Use silica-modified adsorbents (e.g., SiO-laurylsulfonate composites) to simulate soil interactions .
- Ecotoxicity testing: Evaluate aquatic toxicity using Daphnia magna (LC) and algal growth inhibition assays.
Include mass balance calculations to track metabolite formation (e.g., sulfonate cleavage products) .
Q. What strategies mitigate batch-to-batch variability in this compound production?
- Quality-by-design (QbD): Optimize critical process parameters (CPPs) via design of experiments (DoE).
- Real-time monitoring: Implement in-line spectroscopy (e.g., Raman) for reaction progress tracking.
- Stability studies: Use accelerated aging tests (40°C/75% RH) to predict shelf-life .
Document deviations in supplementary materials to enhance reproducibility .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on this compound’s resistance development in pathogens?
- Longitudinal studies: Expose pathogen populations to sublethal doses over 10–20 generations.
- Resistance gene screening: Use whole-genome sequencing to identify mutations (e.g., ABC transporter upregulation).
- Synergy testing: Combine with adjuvants (e.g., cytochrome P450 inhibitors) to delay resistance .
Publish raw sequencing data in public repositories (e.g., NCBI SRA) for independent validation .
Methodological Tables
Table 1. Key physicochemical properties of this compound
| Property | Method | Typical Value |
|---|---|---|
| Molar Mass | Elemental analysis | 272.38 g/mol |
| Solubility in Water | Shake-flask method (25°C) | 45.2 mg/mL |
| LogP (octanol-water) | HPLC retention time correlation | 1.8 ± 0.3 |
| Thermal Decomposition | DSC | 218°C (onset) |
Table 2. Recommended statistical tests for bioactivity data
| Data Type | Test | Application |
|---|---|---|
| Dose-response | Nonlinear regression (Hill) | EC calculation |
| Group comparisons | ANOVA with Tukey post-hoc | Inhibition significance |
| Survival analysis | Kaplan-Meier estimator | Time-to-effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
